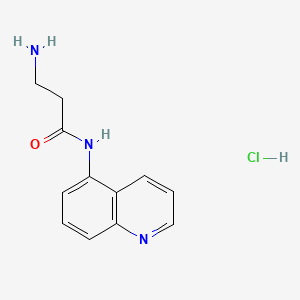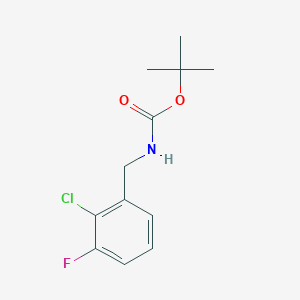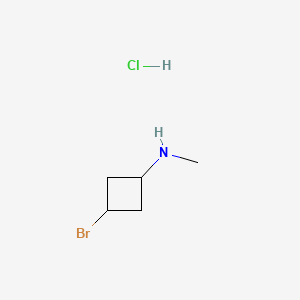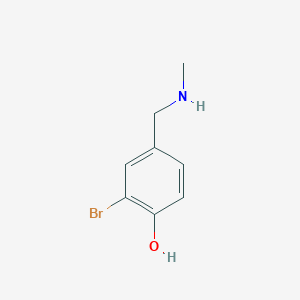![molecular formula C9H16ClNO2 B15300929 rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride: is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized through known methods.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization of suitable precursors.
Amination: The introduction of the amino group at the desired position is carried out using amination reactions. Common reagents for this step include amines and catalysts that facilitate the formation of the amino group.
Esterification: The ester group is introduced through esterification reactions, typically using alcohols and acid catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing different substituents at specific positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under various conditions, often in the presence of catalysts.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand the interactions of bicyclic compounds with biological macromolecules. Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals. Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
- rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
- rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
- rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
- rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
Uniqueness: The uniqueness of rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
methyl (1S,3R,5S,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8-;/m0./s1 |
Clave InChI |
UFXVDKKOELRHID-COMQYEOFSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H]2C[C@@H]([C@H]2C1)N.Cl |
SMILES canónico |
COC(=O)C1CC2CC(C2C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
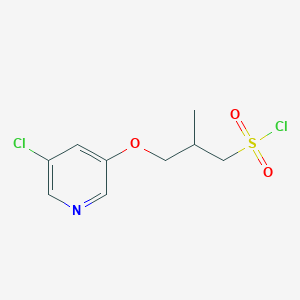
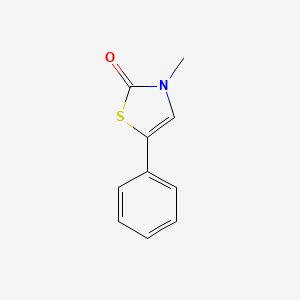
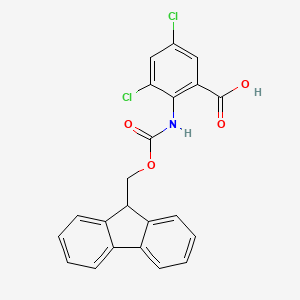
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)

![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)
